molecular formula C13H19NO2 B1594652 4-(3,4-Dimethoxyphenyl)piperidine CAS No. 42434-76-4

4-(3,4-Dimethoxyphenyl)piperidine

Cat. No. B1594652
CAS RN: 42434-76-4
M. Wt: 221.29 g/mol
InChI Key: JLSDYCZGSJHQSV-UHFFFAOYSA-N
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Description

“4-(3,4-Dimethoxyphenyl)piperidine” is a chemical compound with the molecular formula C13H19NO2 . It has an average mass of 221.296 Da and a monoisotopic mass of 221.141586 Da .


Synthesis Analysis

Piperidine derivatives, including “4-(3,4-Dimethoxyphenyl)piperidine”, are significant synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-(3,4-Dimethoxyphenyl)piperidine” consists of a piperidine bound to a phenyl group . The piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is hazardous. It is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(3,4-Dimethoxyphenyl)piperidine”, is an important task of modern organic chemistry .

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10/h3-4,9-10,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSDYCZGSJHQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337996
Record name 4-(3,4-Dimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)piperidine

CAS RN

42434-76-4
Record name 4-(3,4-Dimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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